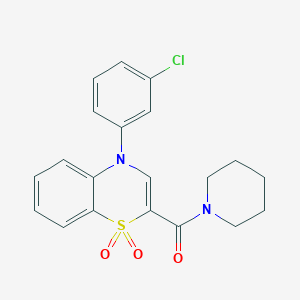

![molecular formula C20H16ClN5O2S B2440533 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 893918-67-7](/img/structure/B2440533.png)

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

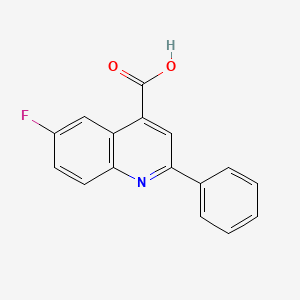

Description

The compound “2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyrimidin-4-yl group, which is a type of heterocyclic aromatic organic compound . This group is fused to a thioacetamide group, which contains a sulfur atom. The molecule also contains a 3-chlorophenyl group and a 4-methoxyphenyl group, which are types of aromatic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazolo[3,4-d]pyrimidin-4-yl group, for example, is a bicyclic structure with nitrogen atoms in the ring . The presence of the sulfur atom in the thioacetamide group would also add to the complexity of the structure.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thioacetamide group might be susceptible to nucleophilic attack, and the aromatic rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thioacetamide group and the aromatic rings might influence its solubility and reactivity .Scientific Research Applications

Synthetic Applications and Chemical Properties

This compound belongs to a class of chemicals that have been extensively studied for their synthetic applications, particularly in the creation of novel heterocyclic compounds. The chloroacetamide group, similar to that in the compound of interest, is a common moiety in various selective herbicides and has been utilized for its potential to inhibit fatty acid synthesis in certain algae species, reflecting its broad utility in agricultural chemistry (Weisshaar & Böger, 1989). Furthermore, the presence of a pyrazolo[3,4-d]pyrimidin moiety is a feature explored in the design and synthesis of compounds with significant cytotoxic activity against cancer cell lines, highlighting its potential in medicinal chemistry for anticancer research (Al-Sanea et al., 2020).

Biological Activities

Research has demonstrated the utility of pyrazolo[3,4-d]pyrimidin derivatives in evaluating antitumor activities, with certain derivatives showing promising activity against human breast adenocarcinoma cell lines. This suggests the compound's relevance in oncology and drug design for cancer therapy (El-Morsy, El-Sayed, & Abulkhair, 2017). Additionally, derivatives incorporating the pyrazolo and pyrimidinyl moieties have been synthesized and characterized for their potential as antimicrobial and anticancer agents, further underscoring the compound's significance in developing novel therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antioxidant Properties

Coordination complexes constructed from pyrazole-acetamide derivatives, akin to the compound , have shown significant antioxidant activity. This highlights its potential application in the development of antioxidant therapies, which could be beneficial in managing oxidative stress-related diseases (Chkirate et al., 2019).

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks) . CDKs are essential proteins in cell cycle regulation and have been implicated in various diseases, including cancer .

Mode of Action

Compounds with similar structures have been shown to inhibit their targets by binding to the active site, preventing the target from performing its function .

Biochemical Pathways

Inhibition of cdks can affect cell cycle progression, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been reported to generate singlet oxygen with a quantum yield of about 80% independent of solvent , suggesting potential bioavailability.

Result of Action

Inhibition of cdks can lead to cell cycle arrest and apoptosis, which could potentially be used for the treatment of diseases such as cancer .

Action Environment

The compound’s ability to generate singlet oxygen independent of solvent suggests that it may be stable in various environments .

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O2S/c1-28-16-7-5-14(6-8-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-4-2-3-13(21)9-15/h2-10,12H,11H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFIHSYTLWFRGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2440450.png)

![(2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2440451.png)

![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2440458.png)

![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)